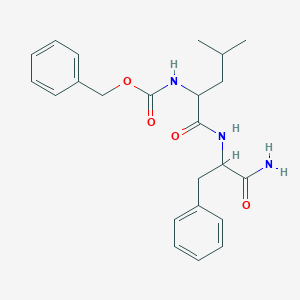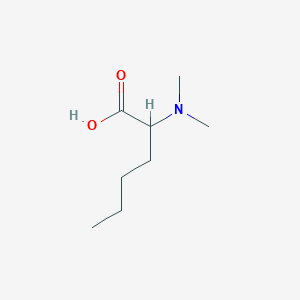![molecular formula C28H34FN3O6 B12106847 ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate](/img/structure/B12106847.png)
ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: Ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate.
Empirical Formula: C₁₆H₁₅F₂NO₄.
Molecular Weight: 323.29 g/mol.
This compound belongs to the quinoline family and exhibits intriguing pharmacological properties. Let’s explore further!
準備方法
Synthetic Routes::
- While specific synthetic routes for this compound are scarce in the literature, it likely involves multi-step reactions.
- Key steps may include cyclopropyl ring formation, fluorination, and esterification.
- Researchers would need to design a custom synthesis based on available starting materials.
- Unfortunately, industrial-scale production methods remain undisclosed due to limited commercial interest.
- Custom synthesis by research laboratories or contract manufacturers is the current approach.
化学反応の分析
Reactions::
Oxidation: Potential oxidation sites include the cyclopropyl ring or the quinoline core.
Reduction: Reduction of the quinoline nitro group or ester functionality.
Substitution: Halogen substitution (e.g., fluorination) is a key reaction.
Ester Hydrolysis: Conversion of the ethyl ester to the corresponding acid.
Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Reduction: Hydrogenation with palladium catalysts.
Ester Hydrolysis: Acidic or basic hydrolysis.
- The desired compound itself.
- By-products from side reactions.
科学的研究の応用
Medicinal Chemistry: Investigate its potential as an antimicrobial, antiviral, or anticancer agent.
Biology: Study its effects on cellular processes, receptor binding, and enzymatic activity.
Industry: Explore its use as a fluorescent probe or in materials science.
作用機序
Targets: Likely interacts with enzymes, receptors, or nucleic acids.
Pathways: Modulates cellular signaling pathways (e.g., MAPK, PI3K/Akt).
類似化合物との比較
Uniqueness: Its intricate structure sets it apart.
Similar Compounds:
特性
分子式 |
C28H34FN3O6 |
|---|---|
分子量 |
527.6 g/mol |
IUPAC名 |
ethyl 1-cyclopropyl-8-ethoxy-6-fluoro-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylate |
InChI |
InChI=1S/C28H34FN3O6/c1-4-12-38-28(35)31-11-7-8-17-14-30(16-22(17)31)24-21(29)13-19-23(26(24)36-5-2)32(18-9-10-18)15-20(25(19)33)27(34)37-6-3/h4,13,15,17-18,22H,1,5-12,14,16H2,2-3H3 |
InChIキー |
NXSSBSAQWCDIII-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B12106769.png)
![3-[4-[bis(2-chloroethyl)amino]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12106770.png)





![3-[(Trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B12106809.png)

![N-(1,5-dimethyl-9-oxo-3-oxa-6-azatricyclo[4.3.0.02,4]non-7-en-7-yl)-3-methylbut-2-enamide](/img/structure/B12106826.png)


![6-Amino-2-[[2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]acetyl]amino]hexanoic acid](/img/structure/B12106842.png)
